GNE-7915 tosylate
Description
Significance of LRRK2 in Neurological Research
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, complex protein that has garnered significant attention in the field of neuroscience. Its prominence stems from the discovery that mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease (PD). biorxiv.orgresearchgate.net This has positioned LRRK2 as a key therapeutic target for developing disease-modifying treatments for this neurodegenerative disorder. bioworld.com The LRRK2 protein is a member of the ROCO protein family and possesses both a GTPase domain and a serine/threonine kinase domain, suggesting its involvement in complex cellular signaling pathways. nih.gov LRRK2 is expressed in various tissues, including the brain, and is involved in multiple cellular processes such as vesicular trafficking, autophagy, and mitochondrial function. nih.govbiorxiv.org Its role extends beyond Parkinson's disease, with links to other conditions like Crohn's disease and cancer, highlighting its broader importance in human biology.
Pathogenic Mutations of LRRK2 and Associated Biological Dysregulation
Over 50 mutations in the LRRK2 gene have been identified, with at least seven confirmed as pathogenic for Parkinson's disease. nih.gov The most common and widely studied of these is the G2019S mutation, which is located in the kinase domain. nih.gov This mutation leads to a "gain-of-function" by increasing the kinase activity of the LRRK2 protein by two- to three-fold. dovepress.com Other pathogenic mutations, such as R1441C/G/H and Y1699C, are found in the GTPase domain and are also believed to result in increased kinase activity, suggesting a common pathogenic mechanism. dovepress.com
This hyperactivity of LRRK2 is thought to be a central driver of the neurodegeneration seen in LRRK2-associated Parkinson's disease. The dysregulated kinase activity can disrupt various cellular pathways. For instance, it has been shown to interfere with the function of Rab proteins, which are key regulators of vesicle trafficking. nih.gov This can lead to deficits in processes like endocytosis and lysosomal function. Furthermore, mutant LRRK2 has been linked to alterations in neurite outgrowth and has been shown to cause neurodegeneration in cellular and animal models. nih.gov
Rationale for LRRK2 Kinase Inhibition as a Research Strategy
The discovery that pathogenic mutations in LRRK2 lead to a toxic gain of kinase activity provides a clear rationale for the development of LRRK2 kinase inhibitors as a research and potential therapeutic strategy. researchgate.netbioworld.com By inhibiting the hyperactive kinase, it is hypothesized that the downstream pathological effects can be mitigated, potentially slowing or halting the progression of neurodegeneration. This has driven significant efforts in both academia and the pharmaceutical industry to develop potent, selective, and brain-penetrant LRRK2 inhibitors. bioworld.com These inhibitors serve as crucial chemical probes to explore the physiological and pathological functions of LRRK2. They allow researchers to investigate the consequences of inhibiting LRRK2 kinase activity in various experimental models, from cell cultures to animal models, thereby helping to validate LRRK2 as a therapeutic target for Parkinson's disease. researchgate.net The development of such tools, like GNE-7915 tosylate, has been instrumental in advancing our understanding of LRRK2 biology. nih.gov
Properties
Molecular Formula |
C26H29F4N5O6S |
|---|---|
Molecular Weight |
615.6 |
SMILES |
CC/N=C(N1)C(C(F)(F)F)=CN=C1NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2.CC4=CC=C(S(O)(=O)=O)C=C4 |
Synonyms |
(E)-(4-((6-(ethylimino)-5-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone 4-methylbenzenesulfonate |
Origin of Product |
United States |
Discovery and Design of Gne 7915 Tosylate
Historical Context of LRRK2 Inhibitor Development
The identification in 2004 that mutations in the LRRK2 gene are linked to Parkinson's disease marked a pivotal moment in PD research. tandfonline.com These mutations, particularly the common G2019S substitution within the kinase domain, were found to increase the enzyme's kinase activity, suggesting a gain-of-function mechanism. mdpi.comyoutube.com This hyperactivity is believed to contribute to the neuronal cell death and pathological pathways underlying PD. tandfonline.com Further studies revealed that even non-mutated, wild-type LRRK2 is activated in the pathogenesis of sporadic PD, broadening the potential therapeutic relevance of LRRK2 inhibitors to all forms of the disease. tandfonline.comyoutube.com
This genetic validation established LRRK2 as a high-priority "druggable" target for disease modification. michaeljfox.org The pharmaceutical industry, with its extensive experience in developing kinase inhibitors for other diseases like cancer, was well-positioned to take on this challenge. youtube.commichaeljfox.org However, the initial journey was not without its difficulties. Early attempts to develop LRRK2 inhibitors often struggled with issues of selectivity, potency, and the ability to cross the blood-brain barrier to reach their target in the central nervous system. nih.govresearchgate.net These early challenges highlighted the shortcomings of traditional high-throughput screening methods alone and underscored the need for more sophisticated, integrated drug design strategies. researchgate.net The development of GNE-7915 emerged from this context, representing a concerted effort to overcome these initial hurdles. apexbt.com
In Silico Modeling Approaches in Lead Discovery
The discovery of GNE-7915 was significantly accelerated by the use of in silico modeling, a computational approach that has become central to modern drug discovery. researchgate.netapexbt.com Given the lack of a high-resolution crystal structure of the full-length LRRK2 protein at the time, researchers at Genentech utilized homology modeling to construct a virtual model of the LRRK2 kinase domain. nih.gov This model was reportedly based on the structure of a related kinase, tyrosine-protein kinase JAK2. bioworld.com
This computational model served as a crucial tool for structure-based drug design. nih.gov It allowed researchers to visualize the ATP-binding site and identify key amino acid residues that could be exploited to achieve potent and selective inhibition. nih.govbioworld.com Furthermore, various physicochemical property-based scoring systems were employed as initial in silico screening parameters. researchgate.netresearchgate.net These algorithms helped to prioritize compounds from virtual libraries that possessed drug-like characteristics, such as the potential for blood-brain barrier permeability, thereby improving the efficiency of the subsequent synthetic and testing efforts. researchgate.netresearchgate.net This property-directed approach aimed to embed favorable pharmacokinetic characteristics into the molecules from the very beginning of the design process.
Structure-Based Drug Design Strategies for GNE-7915
The design of GNE-7915 is a prime example of successful structure-based drug design, which involves the iterative use of structural information to guide molecular modifications. nih.gov The starting point for the GNE-7915 program was a series of aminopyrimidine-based compounds identified as having some activity against LRRK2. nih.gov
Using the LRRK2 homology model, researchers could perform "cliff analysis," a technique that identifies small changes in chemical structure that lead to large changes in biological activity. This analysis pointed to the amino acid Leu1949 as a "selectivity hotspot" within the kinase binding site. bioworld.com This insight was critical, allowing chemists to design modifications that would specifically interact with this region to enhance both potency and selectivity over other kinases. The optimization of a lead compound, HG-10-102-01, led directly to the development of GNE-7915. mdpi.com
More recently, cryo-electron microscopy (cryo-EM) has provided near-atomic-resolution structures of full-length LRRK2 in complex with inhibitors, including GNE-7915. rcsb.orgnih.gov These experimental structures have confirmed the binding mode predicted by the earlier models. The cryo-EM structure (PDB ID: 8U7H) reveals that GNE-7915, a type I inhibitor, binds to the ATP-binding site of the LRRK2 kinase domain in an active-like conformation. rcsb.org The structure shows detailed interactions, such as hydrogen bonds with key hinge region residues like Met1949 and Ala1950, which are crucial for its inhibitory activity. mdpi.com This structural understanding provides a solid framework for the rational design of future LRRK2 inhibitors. rcsb.orgnih.gov
Optimization of Molecular Properties for Preclinical Research Applications
A key goal in the development of GNE-7915 was the concerted optimization of multiple molecular properties to create a compound suitable for in vivo preclinical research. researchgate.netapexbt.com This involved achieving a delicate balance between high potency, broad kinase selectivity, metabolic stability, and the ability to penetrate the brain. nih.gov
The optimization process was guided by a combination of in vitro assays and rapid in vivo studies. High-throughput cassette pharmacokinetic studies in rodents were employed to quickly establish in vitro-in vivo correlations (IVIVC), allowing the design team to validate their hypotheses and establish optimal design parameters. nih.gov
This property-driven optimization resulted in GNE-7915, a compound with an ideal profile for a preclinical tool compound. It is highly potent, with a biochemical Ki (inhibitor constant) of 1 nM and a cellular IC50 (half-maximal inhibitory concentration) for inhibiting LRRK2 phosphorylation of 9 nM. mdpi.com
Table 1: Biochemical Potency and Cellular Activity of GNE-7915
| Parameter | Value | Reference |
|---|---|---|
| Biochemical Ki | 1 nM | mdpi.com |
| Cellular IC50 | 9 nM | apexbt.commedchemexpress.com |
| Cellular Ki | 9 nM | mdpi.com |
Selectivity is a critical attribute for any kinase inhibitor to minimize off-target effects. GNE-7915 demonstrated excellent selectivity. When profiled against a panel of 187 different kinases, only TTK (monopolar spindle-one-binder kinase) showed greater than 50% inhibition at a concentration 100-fold higher than GNE-7915's LRRK2 Ki. mdpi.commedchemexpress.com A broader screen against 392 kinases further confirmed its high selectivity. medchemexpress.com
Table 2: In Vitro Pharmacokinetic Properties of GNE-7915
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Human | Hepatocyte Turnover | Minimal | bioworld.com |
| Rat | CSF/Plasma Unbound Ratio | 0.6 | researchgate.net |
| Multiple | Brain Penetration | Good | nih.gov |
| Multiple | Oral Exposure | Good | bioworld.com |
| Multiple | Passive Permeability | High | bioworld.com |
The compound also exhibited outstanding pharmacokinetic properties, including metabolic stability, good oral exposure, and high brain penetration across multiple species, including mice and cynomolgus monkeys. mdpi.combioworld.com This well-balanced profile of potency, selectivity, and drug-like properties made GNE-7915 a valuable tool for investigating the therapeutic hypothesis of LRRK2 inhibition in preclinical models of Parkinson's disease. mdpi.comnih.gov
Mechanism of Action and Molecular Interactions of Gne 7915 Tosylate
Classification as a Type I LRRK2 Kinase Inhibitor
GNE-7915 is classified as a Type I kinase inhibitor of Leucine-rich repeat kinase 2 (LRRK2). reading.ac.uktandfonline.com This classification signifies that it is an orthosteric inhibitor that binds to the ATP-binding pocket of the LRRK2 kinase domain. reading.ac.uk Type I inhibitors like GNE-7915 specifically recognize and stabilize the kinase in an active-like, or "closed," conformation. nih.govbiorxiv.org This conformation is characterized by the "DYG-in" orientation of the activation loop, a critical structural motif for kinase activity. reading.ac.uktandfonline.com By occupying the same space as ATP, GNE-7915 directly competes with the endogenous substrate, effectively preventing the phosphotransfer reaction. tandfonline.com This mechanism of action is common for many kinase inhibitors developed for various therapeutic targets. reading.ac.uk
Inhibition of LRRK2 Kinase Activity
GNE-7915 is a highly potent and selective inhibitor of LRRK2 kinase activity. mdpi.commedkoo.comselleckchem.com Extensive research has demonstrated its ability to robustly suppress LRRK2's enzymatic function in both biochemical and cellular assays. mdpi.comcaymanchem.com The compound exhibits a strong binding affinity and inhibitory concentration, as detailed in the table below. This potent inhibition effectively blocks the phosphorylation of downstream LRRK2 substrates, such as Rab10. nih.govbiorxiv.org In studies using cynomolgus monkeys, GNE-7915 significantly decreased the levels of phosphorylated Thr73 on Rab10 (pT73-Rab10) in lung tissue, providing in vivo evidence of its target engagement and inhibitory action. biorxiv.org
| Parameter | Value | Description | Source(s) |
| Biochemical Kᵢ | 1 nM | The inhibition constant, representing the intrinsic binding affinity of GNE-7915 to the LRRK2 enzyme. | mdpi.comselleckchem.com |
| Cellular IC₅₀ | 9 nM | The half-maximal inhibitory concentration in a cellular environment, reflecting potency within a biological system. | medkoo.comselleckchem.commedchemexpress.com |
| Selectivity | High | In a panel of 187 kinases, only TTK was inhibited by more than 50% at a concentration of 0.1 μM. | mdpi.commedchemexpress.com |
This table presents key inhibitory values for GNE-7915 against LRRK2.
Molecular Basis of LRRK2-GNE-7915 Binding
The cryo-EM structure reveals that GNE-7915 settles into the ATP-binding pocket of the LRRK2 kinase domain. nih.gov Further computational analysis through molecular dynamics simulations has complemented these findings, highlighting specific, critical interactions. tandfonline.com The aminopyrazole core of GNE-7915 is positioned to form key hydrogen bonds with the hinge region of the kinase. tandfonline.comtandfonline.com Notably, interactions with the backbone of residues E1948 and A1950 in the hinge region are crucial for the inhibitor's anchoring and high-affinity binding. tandfonline.com This mode of binding, targeting the hinge region, is a hallmark of Type I kinase inhibitors. tandfonline.com
Structural Details of Inhibitor-Kinase Domain Interactions
Impact on LRRK2 Autophosphorylation Dynamics
A direct consequence of GNE-7915's inhibition of LRRK2 kinase activity is the reduction of its autophosphorylation. reading.ac.ukcaymanchem.com LRRK2 is known to phosphorylate itself at several residues, and this autophosphorylation is a key indicator of its catalytic state. GNE-7915 has been shown to inhibit autophosphorylation at the Ser1292 residue in transgenic mice expressing the human LRRK2-G2019S mutation, with an in vivo IC₅₀ value of 20 nM. caymanchem.com
Furthermore, the inhibition of LRRK2 kinase activity by GNE-7915 leads to the dephosphorylation of other key sites that are regulated by the kinase's active state, such as Ser935. biorxiv.orgnih.gov While Ser935 is not a direct autophosphorylation site, its phosphorylation status is a well-established and widely used indirect biomarker for LRRK2 kinase activity in both cellular and in vivo studies. biorxiv.orgnih.gov Treatment with GNE-7915 consistently leads to a dose-dependent decrease in pSer935-LRRK2 levels, confirming its potent inhibitory effect on the kinase's functional state in biological systems. biorxiv.org
Kinase Selectivity Profiling and Off Target Modulation
Broad Kinase Selectivity Profiling of GNE-7915
GNE-7915 has demonstrated a high degree of selectivity for LRRK2 in comprehensive kinase screening assays. bioworld.com This selectivity is a critical attribute for a chemical probe, as it minimizes the potential for confounding biological effects due to interactions with unintended targets.
The selectivity of GNE-7915 has been rigorously assessed across large panels of kinases. In an expanded Invitrogen kinase profiling panel consisting of 187 different kinases, GNE-7915 was tested at a concentration of 0.1 μM. medchemexpress.commedchemexpress.com The results of this screen were notable for their clean profile, with only a single kinase, TTK, showing greater than 50% inhibition. medchemexpress.commedchemexpress.com
Further evaluation was conducted using the DiscoverX KinomeScan competitive binding assay, which screened GNE-7915 against a much larger panel of 392 unique kinases, also at a concentration of 0.1 μM. researchgate.netmedchemexpress.comarctomsci.com This broader screen provided a more comprehensive view of the compound's selectivity. The results confirmed the high selectivity for LRRK2, showing significant interaction with only a small number of other kinases. medchemexpress.comarctomsci.com
Interactive Table 1: GNE-7915 Kinase Selectivity in DiscoverX KinomeScan Panel This table summarizes kinases with significant displacement in the competitive binding assay.
| Kinase Target | Probe Displacement (%) at 0.1 µM |
|---|---|
| LRRK2 | >65% |
| TTK | >65% |
| ALK | >65% |
| 8 other kinases | >50% |
Data sourced from multiple references. researchgate.netmedchemexpress.comarctomsci.com
The primary off-targets identified for GNE-7915 through kinome-wide screening are TTK (monopolar spindle 1, Mps1) and ALK (anaplastic lymphoma kinase). medchemexpress.comguidetomalariapharmacology.org While GNE-7915 is highly selective for LRRK2, its interaction with these kinases is noteworthy. medchemexpress.comarctomsci.comnih.gov The development of GNE-7915 was reportedly derived from a series of TTK kinase inhibitors, which may explain this particular off-target activity. nih.govresearchgate.net
The inhibition of TTK and ALK, even if secondary to LRRK2 inhibition, has research implications. Both TTK and ALK are critical kinases involved in cell cycle control and cancer signaling, respectively. nih.gov Therefore, when using GNE-7915 as a chemical probe to study LRRK2 function, it is crucial for researchers to consider potential confounding effects from the inhibition of TTK and ALK, especially in experimental systems where these kinases play a significant role. This is a key consideration for the accurate interpretation of experimental results. nih.govresearchgate.net
Interactive Table 2: Potency of GNE-7915 on Primary and Off-Target Kinases
| Target | Parameter | Value |
|---|---|---|
| LRRK2 | IC₅₀ | 9 nM |
| LRRK2 | Kᵢ | 1 nM |
| TTK | Kᵢ | 53 nM |
Data sourced from multiple references. bioworld.comnih.govguidetopharmacology.org
Evaluation Across Diverse Kinome Panels (e.g., Invitrogen Kinase Profiling, DiscoverX KinomeScan)
Receptor Profiling and Non-Kinase Interactions (e.g., 5-HT2B Antagonism)
Beyond the kinome, GNE-7915 has been profiled against a panel of receptors to identify other potential biological interactions. Cerep receptor profiling revealed that GNE-7915 exhibits antagonist activity at the serotonin (B10506) 5-HT2B receptor. bioworld.commedchemexpress.comarctomsci.com This interaction was observed to cause greater than 70% inhibition at a concentration of 10 μM. medchemexpress.comarctomsci.com Subsequent in vitro functional assays confirmed that GNE-7915 is a moderately potent 5-HT2B antagonist. medchemexpress.comarctomsci.com
This non-kinase interaction is an important characteristic of the compound. The 5-HT2B receptor is involved in various physiological processes, and its modulation could have biological consequences. Researchers using GNE-7915 should be aware of this activity to avoid misattributing effects mediated by 5-HT2B antagonism to the inhibition of LRRK2.
In Vitro Cellular Efficacy and Biological Impact
Assessment of LRRK2 Cellular Activity Inhibition
GNE-7915 demonstrates robust inhibition of LRRK2 in various cell-based assays. Its cellular potency has been quantified through measurements of its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). In cellular assays, GNE-7915 exhibits an IC50 value of approximately 9 nM. medchemexpress.commedkoo.comselleckchem.com Further characterization in cell-based systems determined its inhibitor constant (Ki) to be 18.7 nM. caymanchem.combioscience.co.uk Biochemically, its Ki against the LRRK2 enzyme is as low as 1 to 2 nM. caymanchem.commdpi.com
A critical aspect of a chemical probe's utility is its selectivity. GNE-7915 displays a high degree of selectivity for LRRK2 over other kinases. In extensive kinase profiling panels, its specificity has been well-documented. For instance, in a screen against 187 different kinases, only TTK (Threonine Tyrosine Kinase) showed greater than 50% inhibition when exposed to GNE-7915 at a concentration 100-fold higher than its LRRK2 Ki. medchemexpress.commdpi.com A broader competitive binding assay screen covering 392 unique kinases further confirmed this selectivity, with significant probe displacement (>65%) observed for only LRRK2, TTK, and Anaplastic Lymphoma Kinase (ALK). medchemexpress.com
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| Cellular IC50 | 9 nM | LRRK2 Inhibition | medchemexpress.commedkoo.comselleckchem.com |
| Cellular Ki | 18.7 nM | Cell-Based LRRK2 Inhibition | caymanchem.combioscience.co.uk |
| Biochemical Ki | 1 - 2 nM | Enzymatic LRRK2 Inhibition | caymanchem.commdpi.com |
| Kinase Selectivity | High | Panel of 187 and 392 kinases | medchemexpress.commdpi.com |
Effects on LRRK2 Phosphorylation in Cell-Based Assays
The kinase activity of LRRK2 results in its own autophosphorylation, and the level of this phosphorylation serves as a direct biomarker of its enzymatic activity. GNE-7915 has been shown to effectively reduce LRRK2 autophosphorylation in a variety of cellular models. A key site of autophosphorylation is Serine 1292 (S1292), and its phosphorylation status is a widely used indicator of LRRK2 activity.
In studies utilizing patient-derived lymphoblastoid cell lines carrying the pathogenic G2019S mutation, GNE-7915 dose-dependently reduced the phosphorylation of LRRK2 at S1292. nih.gov This inhibitory effect is also observed in engineered cell lines, such as HEK293 cells that overexpress the LRRK2-G2019S mutant protein. nih.gov The compound's ability to suppress autophosphorylation extends to in vivo contexts that inform cellular function; for example, in BAC transgenic mice that express human LRRK2 with the G2019S mutation, GNE-7915 administration led to the inhibition of LRRK2 Ser1292 autophosphorylation. caymanchem.com
| Cellular Model | LRRK2 Variant | Effect of GNE-7915 | Reference |
|---|---|---|---|
| Human Patient-Derived Lymphoblastoid Cells | G2019S | Dose-dependent reduction of pS1292-LRRK2 | nih.gov |
| HEK293 Cells | G2019S | Dose-dependent reduction of pS1292-LRRK2 | nih.gov |
| BAC Transgenic Mice (in vivo model reflecting cellular function) | G2019S | Inhibition of S1292 autophosphorylation | caymanchem.com |
Modulation of Downstream LRRK2 Signaling Pathways in Cellular Models
Inhibiting LRRK2 with GNE-7915 not only affects its autophosphorylation but also modulates the phosphorylation of its downstream substrates, thereby impacting cellular signaling cascades. A well-established group of LRRK2 substrates are Rab GTPase proteins, which are crucial regulators of vesicular trafficking. nih.gov
Research has demonstrated that GNE-7915 treatment effectively blocks the LRRK2-mediated phosphorylation of Rab10. In both HEK cells and patient-derived lymphoblastoid cells with the LRRK2 G2019S mutation, GNE-7915 caused a dose-dependent reduction in the phosphorylation of Rab10 at residue Threonine 73 (pThr73-Rab10). nih.gov This reduction in substrate phosphorylation occurred in parallel with the decrease in LRRK2 autophosphorylation, confirming a direct on-target mechanism of action. nih.gov Further studies in LRRK2 R1441G mutant mice also showed that GNE-7915 significantly inhibited LRRK2 kinase activity as measured by the phosphorylation of Rab10 and Rab12. nih.gov Long-term inhibition of LRRK2 by GNE-7915 in mutant mice was also shown to reduce levels of striatal α-synuclein oligomers, a key pathological protein aggregate in Parkinson's disease, suggesting a link between LRRK2 kinase activity and synucleinopathy. nih.gov
| Downstream Target | Cellular Model | Effect of GNE-7915 | Reference |
|---|---|---|---|
| Phospho-Rab10 (pThr73) | HEK-G2019S Cells, Patient-Derived Lymphoblastoid Cells | Dose-dependent reduction | nih.gov |
| Phospho-Rab10, Phospho-Rab12 | LRRK2 R1441G Mutant Mice | Significant inhibition | nih.gov |
| α-synuclein oligomers | LRRK2 R1441G Mutant Mice Striatum | Reduced levels with long-term inhibition | nih.gov |
Impact on Mitochondrial Dynamics in Cellular Contexts (e.g., mtDNA integrity in neuronal cultures)
Pathogenic mutations in LRRK2 have been linked to mitochondrial dysfunction, a central theme in neurodegenerative diseases. Specifically, the LRRK2 G2019S mutation has been shown to induce damage to mitochondrial DNA (mtDNA). researchgate.net The use of GNE-7915 has been pivotal in demonstrating that this pathological event is dependent on LRRK2's kinase activity.
In primary rat midbrain neuronal cultures, the expression of LRRK2 G2019S led to an increase in mtDNA damage. researchgate.net Similarly, patient-derived lymphoblastoid cell lines carrying the G2019S mutation exhibited higher levels of mtDNA damage compared to cells from healthy controls. researchgate.net Treatment of these cellular models with GNE-7915 was found to either prevent the induction of mtDNA damage or restore the integrity of mtDNA back to control levels. researchgate.netscienceofparkinsons.com
However, the influence of LRRK2 on mitochondrial processes is complex. In a different cellular context using mouse embryonic fibroblasts (MEFs) with the R1441G LRRK2 mutation, researchers observed impaired mitophagy, which is the selective clearance of damaged mitochondria. nih.govhku.hk Interestingly, in this specific model, treatment with GNE-7915 did not rescue the impaired mitochondrial clearance. nih.govhku.hk This suggests that while some mitochondrial deficits like mtDNA damage are directly linked to and reversible by inhibiting LRRK2 kinase activity, other processes such as mitophagy may be regulated by mechanisms that are not solely dependent on the kinase function of LRRK2.
| Mitochondrial Parameter | Cellular Model | Effect of LRRK2-G2019S | Effect of GNE-7915 Treatment | Reference |
|---|---|---|---|---|
| mtDNA Damage | Primary Rat Midbrain Neurons, Patient-Derived LCLs | Increased | Prevented or restored mtDNA integrity | researchgate.netscienceofparkinsons.com |
| Mitophagy (Mitochondrial Clearance) | Mouse Embryonic Fibroblasts (R1441G) | Impaired | Did not alleviate impairment | nih.govhku.hk |
In Vivo Preclinical Pharmacodynamics and Target Engagement
Brain Penetration and Central Nervous System Distribution
GNE-7915 is characterized as a brain-penetrable LRRK2 inhibitor. selleckchem.comapexbt.com Studies in wild-type mice have shown that following a single subcutaneous injection, GNE-7915 concentrations in the brain peaked at 1 hour and gradually decreased over 24 hours. nih.gov This demonstrates the compound's ability to cross the blood-brain barrier and achieve significant exposure in the central nervous system. frontiersin.orgdovepress.comsgul.ac.uk The development of GNE-7915 involved a concerted effort to optimize for potency, selectivity, and pharmacokinetic properties, including brain penetration. apexbt.com
Dose-Dependent LRRK2 Kinase Inhibition in Transgenic Rodent Models
The efficacy of GNE-7915 in inhibiting LRRK2 kinase activity has been extensively studied in transgenic rodent models, particularly those expressing human LRRK2 mutations associated with Parkinson's disease. mdpi.comfrontiersin.org
Assessment of LRRK2 Phosphorylation in Brain Tissue
A key indicator of LRRK2 kinase inhibition is the dephosphorylation of LRRK2 at specific serine residues, such as Ser935, which is dependent on LRRK2's catalytic activity. dovepress.comnih.gov Administration of GNE-7915 has been shown to cause a concentration-dependent reduction in the phosphorylation of LRRK2 in the brains of transgenic mice. selleckchem.comapexbt.com For instance, oral dosing in G2019S LRRK2 transgenic mice resulted in a significant reduction of LRRK2 phosphorylation at Ser935. nih.gov This dephosphorylation serves as a reliable pharmacodynamic biomarker for target engagement in the central nervous system. nih.gov
Studies in LRRK2 G2019S Transgenic Mouse Models
The G2019S mutation is the most common LRRK2 mutation linked to both familial and sporadic Parkinson's disease, leading to increased kinase activity. nih.govscienceofparkinsons.com In bacterial artificial chromosome (BAC) transgenic mice expressing human LRRK2 with the G2019S mutation, GNE-7915 demonstrated a concentration-dependent knockdown of phosphorylated LRRK2 (pLRRK2) in the brain. selleckchem.commdpi.com Studies have shown that GNE-7915 can enhance dopamine (B1211576) release and improve synaptic vesicle mobilization in these mouse models. nih.gov Furthermore, treatment with GNE-7915 was found to either prevent or restore mitochondrial DNA damage in midbrain neurons expressing LRRK2 G2019S, a pathological effect dependent on LRRK2 kinase activity. scienceofparkinsons.comresearchgate.net Long-term administration of GNE-7915 in LRRK2 R1441G mutant mice also led to reduced levels of α-synuclein oligomers in the striatum. nih.govresearchgate.net
Table 1: In Vivo Efficacy of GNE-7915 in LRRK2 G2019S Transgenic Mice
| Model | Outcome Measured | Result | Reference |
|---|---|---|---|
| BAC transgenic mice expressing human LRRK2 G2019S | pLRRK2 levels in the brain | Concentration-dependent knockdown | selleckchem.commdpi.com |
| LRRK2 G2019S transgenic mice | Dopamine release | Enhanced | nih.gov |
| LRRK2 G2019S transgenic mice | Synaptic vesicle mobilization/recycling | Improved | nih.gov |
| Midbrain neurons expressing LRRK2 G2019S | Mitochondrial DNA damage | Prevented or restored to control levels | scienceofparkinsons.comresearchgate.net |
| LRRK2 R1441G mutant mice (long-term treatment) | Striatal α-synuclein oligomers | Reduced | nih.govresearchgate.net |
Pharmacodynamic Markers of LRRK2 Inhibition in Non-Human Primate Models
Studies in cynomolgus monkeys have been crucial for evaluating the preclinical pharmacodynamics of GNE-7915. mdpi.comsgul.ac.uk Following a 7-day dosing regimen, GNE-7915 demonstrated high exposure in both the periphery and the brain. dovepress.com A key pharmacodynamic marker in these models is the dephosphorylation of pS935-LRRK2, which indicates robust target inhibition. nih.gov
In non-human primates, GNE-7915 treatment led to complete inhibition of LRRK2 kinase activity in the lungs and peripheral blood mononuclear cells (PBMCs). biorxiv.org In the brain, significant but sometimes partial reduction of pS935-LRRK2 was observed. biorxiv.org Another important finding in monkeys treated with GNE-7915 was a decrease in the urinary levels of the phospholipid di-22:6-BMP, a marker that is typically elevated in cases of phospholipidosis. dovepress.combiorxiv.org This suggests an on-target effect of LRRK2 inhibition on lysosomal function. dovepress.com
Table 2: Pharmacodynamic Effects of GNE-7915 in Non-Human Primates
| Tissue/Fluid | Marker | Effect | Reference |
|---|---|---|---|
| Lung, PBMCs | pSer935-LRRK2/total LRRK2 | Complete inhibition | biorxiv.org |
| Brain | pS935-LRRK2/total LRRK2 | Significant reduction | biorxiv.org |
| Urine | di-22:6-BMP | Decreased levels | dovepress.combiorxiv.org |
Investigation of Peripheral LRRK2 Target Engagement in Preclinical Species
Beyond the central nervous system, GNE-7915 has shown significant target engagement in peripheral tissues of preclinical species, including rats and mice. dovepress.com In rats, the compound exhibited a long half-life and high oral exposure. dovepress.com Studies in both mice and cynomolgus monkeys have shown that treatment with GNE-7915 can lead to a decrease in total LRRK2 levels in peripheral tissues like the lungs and kidneys. reading.ac.uktandfonline.com
In wild-type and LRRK2 R1441G mutant mice, a single dose of GNE-7915 significantly inhibited LRRK2 kinase activity in the lung, as measured by the phosphorylation of Rab10 (Thr73) and Rab12 (Ser106). nih.govresearchgate.net This inhibition was observed to dissipate by 72 hours post-injection. nih.govresearchgate.net Furthermore, long-term treatment in mutant mice correlated with the inhibition of LRRK2 hyperactivity in both the brain and the lung, bringing it down to wild-type levels. nih.gov The phosphorylation of Rab10 has been established as a pharmacodynamic marker for LRRK2 activity in vivo. biorxiv.org
Advanced Research Methodologies Applied to Gne 7915
Utilization of In Vivo Imaging Techniques
Visualizing the distribution and target engagement of LRRK2 in living organisms is crucial for both understanding its physiological and pathological roles and for the clinical development of its inhibitors. GNE-7915 has served as a foundational molecule in the development of radiolabeled probes for such in vivo imaging studies.
The development of a specific PET ligand for LRRK2 is a significant goal for facilitating drug discovery and studying neurodegenerative diseases. researchgate.net Although GNE-7915 itself is a potent inhibitor, its derivatives have been synthesized and evaluated as potential PET tracers. One such example is the development of [¹¹C]GNE-1023, a novel PET probe derived from the same structural class as GNE-7915. nih.gov The development process involves creating precursors for radiolabeling with isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). snmjournals.org
In the pursuit of a suitable PET tracer, novel inhibitors are often benchmarked against established compounds like GNE-7915. For instance, new candidates have been compared based on their half-maximal inhibitory concentration (IC₅₀) values, with some showing greater potency than GNE-7915 in cellular assays. snmjournals.org The synthesis of these derivatives, such as the facile creation of [¹¹C]GNE-1023, has paved the way for a new generation of LRRK2 PET probes. nih.gov
| Compound/Derivative | Isotope | Key Finding | Reference |
| [¹¹C]GNE-1023 | ¹¹C | Synthesized as a novel PET probe for LRRK2 imaging; showed specific binding in rat and non-human primate brain sections. | nih.gov |
| Novel Inhibitor (LRRK2_b) | ¹⁸F (proposed) | Showed higher potency (IC₅₀ = 10 nM) in cellular assays compared to GNE-7915 (IC₅₀ = 40 nM). | snmjournals.org |
| [¹⁸F]PF-06455943 | ¹⁸F | Developed as a promising PET radioligand with high brain penetration confirmed in nonhuman primates. | researchgate.net |
Once radiolabeled derivatives are synthesized, they undergo evaluation in preclinical animal models using microPET/CT imaging to assess their in vivo properties. These studies are critical for determining brain uptake, biodistribution, and specific binding to the LRRK2 target. For [¹¹C]GNE-1023, whole-body biodistribution studies in mice indicated limited brain uptake, with elimination occurring through urinary and hepatobiliary routes. nih.gov
In other studies using different LRRK2 PET tracers, microPET/CT imaging in LRRK2 G2019S transgenic mice revealed higher tracer uptake in specific brain regions like the olfactory bulb, striatum, and hippocampus compared to wild-type mice, which was consistent with immunohistology findings of LRRK2 distribution. researchgate.netresearchgate.net Furthermore, blocking studies are conducted where the animal is pre-treated with a non-radiolabeled LRRK2 inhibitor (like PF-06447475) to demonstrate that the PET signal is specific to LRRK2 binding. A significant reduction in the PET signal after blocking confirms target specificity. nih.gov These evaluation studies are essential for validating a PET ligand's utility for in vivo imaging of LRRK2. snmjournals.org
Development of GNE-7915 Derivatives for Positron Emission Tomography (PET) Imaging of LRRK2
Integration into Proteolysis Targeting Chimeras (PROTACs)
Targeted protein degradation using PROTACs has emerged as a novel therapeutic modality. This technology utilizes bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
GNE-7915, due to its high potency and selectivity for LRRK2, was selected as a warhead for the design of LRRK2-targeting PROTACs. nih.govresearchgate.netdundee.ac.uk Researchers have designed and synthesized a series of PROTACs by chemically linking GNE-7915 to a ligand that recruits an E3 ligase, most commonly cereblon (CRBN). nih.govresearchgate.net The synthesis involves modifying the GNE-7915 structure to attach a linker, which is then connected to a CRBN ligand like pomalidomide. researchgate.net Several such GNE-7915-based PROTACs have been created and evaluated for their ability to degrade LRRK2. nih.govresearchgate.net
| PROTAC Basis | E3 Ligase Ligand | Target | Key Finding | Reference |
| GNE-7915 | Pomalidomide | LRRK2 | Synthesized PROTACs were cell-permeable and inhibited LRRK2 kinase activity. | nih.govresearchgate.net |
| GNE-7915 | Pomalidomide | LRRK2 | Despite kinase inhibition, the PROTACs failed to induce significant degradation of the LRRK2 protein. | nih.govresearchgate.netmdpi.com |
A critical aspect of PROTAC research is comparing the ability of the new molecule to degrade the target protein versus simply inhibiting its function. In the case of GNE-7915-based PROTACs, biological evaluation yielded mixed results. nih.gov In vitro kinase assays confirmed that the synthesized PROTACs retained potent LRRK2 kinase inhibitory activity. nih.gov Furthermore, confocal microscopy experiments showed that the PROTACs were cell-permeable and could bind to LRRK2 within cells, evidenced by the relocalization of GFP-tagged LRRK2 to microtubules, a known effect of LRRK2 kinase inhibitors. nih.govresearchgate.net
However, despite successful cell penetration and target engagement, western blot analyses showed no significant decrease in LRRK2 protein levels in cells treated with the GNE-7915-based PROTACs compared to controls or cells treated with the original GNE-7915 inhibitor. nih.govresearchgate.net Ubiquitination assays also failed to show an increase in LRRK2 ubiquitination following PROTAC treatment. nih.govresearchgate.net These findings indicate that while the GNE-7915-based PROTACs function as effective kinase inhibitors, they are inefficient at inducing the degradation of LRRK2, highlighting the challenges in developing effective degraders for this particular target. researchgate.netmdpi.com
Design and Synthesis of GNE-7915-Based PROTACs for LRRK2 Degradation
Molecular Dynamics Simulations to Elucidate Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. This methodology provides insights into the conformational changes that occur when a ligand, such as GNE-7915, binds to its protein target. Recent studies using cryo-electron microscopy (cryo-EM) and MD simulations have successfully determined the near-atomic-resolution structure of LRRK2 in complex with GNE-7915. nih.govrcsb.orgrcsb.org
These studies reveal that GNE-7915, a Type I inhibitor, binds to LRRK2 in an active-like conformation. nih.gov The binding of GNE-7915 stabilizes a kinase-closed conformation. nih.gov MD simulations have been used to explore the structural and thermodynamic stability of GNE-7915 when bound to both wild-type (WT) and the pathogenic G2019S mutant LRRK2. nih.gov These simulations show that key residues in the hinge region of the kinase domain, such as Glu1948 and Ala1950, are crucial for forming hydrogen bonds with the inhibitor. researchgate.netnih.gov This detailed structural information is invaluable for understanding the mechanism of LRRK2 inhibition and provides a framework for the rational design of new and improved inhibitors. nih.govnih.gov
| Technique | Key Finding | Implication | Reference |
| Cryo-EM | Determined the near-atomic-resolution structure of the LRRK2-GNE-7915 complex. | Provides a precise structural basis for how GNE-7915 binds to and inhibits LRRK2. | nih.govrcsb.org |
| Molecular Dynamics (MD) Simulations | GNE-7915 binds to LRRK2 in an active-like, closed conformation. | Elucidates the conformational state of the kinase when inhibited by a Type I inhibitor. | nih.gov |
| MD Simulations | Identified key hydrogen bond interactions with hinge region residues (Glu1948, Ala1950). | Highlights critical residues for inhibitor binding and provides a roadmap for structure-based drug design. | nih.gov |
| Comparative MD Simulations | GNE-7915 showed selectivity towards the mutated G2019S LRRK2 kinase in terms of flexibility and stability. | Offers insights into inhibitor binding in the context of disease-relevant mutations. | nih.gov |
Considerations for Lrrk2 Kinase Inhibition in Preclinical Translational Research
On-Target Pharmacological Effects in Preclinical Animal Models
Preclinical studies involving GNE-7915 and other LRRK2 inhibitors have revealed specific, on-target effects in various animal models. These findings are critical for understanding the broader physiological roles of LRRK2 and the potential consequences of its inhibition.
| Compound | Animal Model | Histopathological Observation | Reference |
|---|---|---|---|
| GNE-7915 | Non-Human Primates (Macaques/Cynomolgus Monkeys) | Mild cytoplasmic vacuolation of type II pneumocytes | biorxiv.orgnih.govresearchgate.net |
| GNE-0877 | Non-Human Primates (Cynomolgus Monkeys) | Vacuolated type II pneumocytes | sgul.ac.uksgul.ac.uk |
| MLi-2 | Non-Human Primates (Macaques) | Mild cytoplasmic vacuolation of type II pneumocytes | biorxiv.orgnih.gov |
| PFE-360 | Non-Human Primates (Macaques) | Mild cytoplasmic vacuolation of type II pneumocytes (at high doses) | biorxiv.org |
| GNE-7915 | Mice (long-term study) | No swollen lamellar bodies in type II pneumocytes | researchgate.netnih.gov |
A critical aspect of the preclinical findings is the reversibility of the observed lung effects. biorxiv.orgbiorxiv.org Studies have demonstrated that the type II pneumocyte vacuolation induced by GNE-7915 is fully reversible. biorxiv.orgbiorxiv.org Following a two-week withdrawal period from the compound, the lung histology of the treated non-human primates returned to control levels, indicating complete recovery. biorxiv.org This reversibility has also been observed with other LRRK2 inhibitors, such as MLi-2. biorxiv.org The transient nature of these on-target effects is a significant finding, suggesting that with appropriate management, the risk of long-term pulmonary complications may be mitigated. nih.govresearchgate.net
A key challenge in the development of brain-penetrant LRRK2 inhibitors is achieving sufficient target engagement in the central nervous system (CNS) while minimizing peripheral side effects. nih.gov Preclinical research has focused on understanding the relationship between LRRK2 inhibition in the brain and the observed effects in peripheral tissues like the lungs. biorxiv.orgnih.gov
Studies with GNE-7915 and other inhibitors have shown that it is possible to achieve significant LRRK2 kinase inhibition in the brain at doses that produce minimal to no effect in the lungs. biorxiv.org For instance, lower doses of some inhibitors resulted in nearly complete inhibition of LRRK2 activity in the brain of non-human primates, as measured by pS935-LRRK2 levels, without causing the histopathological lung changes. biorxiv.orgbiorxiv.org In mice, long-term treatment with GNE-7915 led to the inhibition of LRRK2 hyperactivity in both the brain and the lung, which correlated with a reduction in α-synuclein oligomers in the brain. researchgate.netnih.govnih.gov
Interestingly, in mouse models, GNE-7915 was found to enhance dopamine (B1211576) release and improve cell function. scienceofparkinsons.comnih.gov Furthermore, treatment with GNE-7915 was shown to prevent or restore mitochondrial DNA damage in dopamine cells producing high levels of the LRRK2 G2019S mutant protein. scienceofparkinsons.com
| Compound | Animal Model | Brain LRRK2 Inhibition | Peripheral Effect (Lung) | Reference |
|---|---|---|---|---|
| GNE-7915 | Non-Human Primates | Significant inhibition | Mild, reversible type II pneumocyte vacuolation | biorxiv.org |
| MLi-2 (low dose) | Non-Human Primates | Nearly complete inhibition | Minimal to no effect | biorxiv.org |
| PFE-360 (low dose) | Non-Human Primates | Partial reduction in pS935-LRRK2 | Absent | biorxiv.org |
| GNE-7915 | Mice | Inhibition of LRRK2 hyperactivity | Inhibition of LRRK2 hyperactivity | researchgate.netnih.govnih.gov |
Reversibility of Observed Preclinical Effects Upon Compound Withdrawal
Establishing No-Effect Dose Levels for Peripheral On-Target Effects in Research Models
A crucial step in the preclinical development of LRRK2 inhibitors is the establishment of a "no-effect" dose level for the observed peripheral on-target effects. This involves identifying a dosage that provides therapeutic levels of LRRK2 inhibition in the brain without inducing the histopathological changes in the lungs.
Studies have successfully established a no-effect dose level for some LRRK2 inhibitors in non-human primates. biorxiv.org For example, lower doses of MLi-2 and PFE-360 demonstrated significant LRRK2 inhibition in the brain with minimal or no lung phenotype. biorxiv.orgsgul.ac.uk This suggests that a therapeutic window may exist where central target engagement can be achieved without peripheral consequences. While GNE-7915 was used as a positive control to induce the lung effect at a specific dose, the principle of a no-effect dose is a critical consideration for the entire class of LRRK2 inhibitors. biorxiv.orgnih.gov The ability to separate the central and peripheral effects of these inhibitors is a key factor in their continued development for treating neurodegenerative diseases. sgul.ac.ukdrughunter.com
Future Research Directions and Perspectives for Lrrk2 Inhibition
Elucidating Underexplored LRRK2 Cellular Functions and Pathways
While the kinase activity of LRRK2 is a major focus of research, the full spectrum of its cellular roles remains partially understood. LRRK2 is a large, complex protein with multiple domains, including a GTPase domain, and is involved in a wide array of cellular processes. nih.govnih.gov Future research, utilizing specific inhibitors like GNE-7915, is critical for dissecting these functions.
LRRK2 has been implicated in diverse pathways such as vesicle trafficking, regulation of protein synthesis, cytoskeletal dynamics, and autophagy. nih.gov However, many of the precise molecular mechanisms and interactions within these pathways are still being mapped out. For instance, the GTPase function, mediated by its ROC domain, is considered an understudied area. parkinsonsnewstoday.comuconn.edu Potent and selective kinase inhibitors like GNE-7915 can help researchers to differentiate the kinase-dependent functions from kinase-independent or GTPase-dependent functions.
Studies in various models have linked LRRK2 to synaptic processes and mitochondrial function. plos.org Transcriptome analysis in LRRK2 mouse models has revealed modest but significant changes in gene and microRNA expression, suggesting a role in transcription regulation. plos.org Using specific tools like GNE-7915 can help clarify whether these changes are a direct result of kinase activity. Furthermore, LRRK2 has been linked to the immune system and inflammatory responses, a pathway that is increasingly recognized as important in neurodegeneration. nih.gov The availability of selective inhibitors allows for probing the role of LRRK2 kinase activity in immune cells, where it is highly expressed. nih.gov
A significant area of future investigation is the interplay between LRRK2 and other PD-associated genes, such as VPS35 and RAB7L. nih.gov The use of compounds like GNE-7915 in genetic models can help to unravel these complex genetic interactions and place LRRK2 within broader cellular networks relevant to disease pathogenesis. nih.gov Additionally, the role of LRRK2 in regulating lysosomal function and its interaction with lysosomal ion channels like TPC2 present new avenues for exploration. rupress.org
Investigating Novel LRRK2 Inhibition Modalities Beyond ATP-Competitive Binding
The majority of current LRRK2 inhibitors, including GNE-7915, are ATP-competitive, also known as Type I inhibitors. nih.govportlandpress.comrsc.org These molecules bind to the ATP pocket in the active conformation of the kinase domain. nih.govrsc.org While highly effective, concerns about potential on-target side effects from long-term inhibition have prompted the exploration of alternative inhibition strategies. portlandpress.combiorxiv.orgpnas.org
Future research is increasingly focused on allosteric modulators, which bind to sites other than the ATP pocket and can offer greater selectivity and different pharmacological profiles. portlandpress.comnih.gov These novel modalities include:
Type II Inhibitors : These compounds stabilize the kinase in an inactive conformation. nih.govrsc.org Several such inhibitors, like rebastinib (B1684436) and ponatinib, have been studied in complex with LRRK2, providing a structural basis for their mechanism. nih.gov
GTP-Binding Inhibitors : Targeting the GTPase domain is another promising strategy. portlandpress.comresearchgate.net Compounds that interfere with GTP binding could modulate LRRK2 activity through a mechanism distinct from kinase inhibition. portlandpress.comresearchgate.net
Inhibitors of Protein-Protein Interactions : LRRK2 functions as a dimer and interacts with numerous other proteins. ulisboa.ptbiorxiv.org Developing molecules, such as peptidomimetics, to disrupt LRRK2 dimerization or its interaction with partners like 14-3-3 proteins represents a novel therapeutic approach. portlandpress.comresearchgate.netbiorxiv.org
Nanobodies : These small antibody fragments can be developed to bind to specific domains of LRRK2, acting as allosteric modulators. biorxiv.orgpnas.orgbiorxiv.org Some nanobodies have been shown to inhibit LRRK2 kinase activity without binding to the kinase domain itself, and interestingly, without inducing the relocalization of LRRK2 to microtubules, a phenomenon observed with some Type I inhibitors. biorxiv.orgpnas.orgbiorxiv.org
The development of these alternative inhibitors does not diminish the importance of compounds like GNE-7915. Instead, GNE-7915 serves as a crucial benchmark for comparing the efficacy and cellular consequences of these new modalities. nih.gov
| Inhibition Modality | Mechanism of Action | Example Compound/Approach | Potential Advantage |
|---|---|---|---|
| Type I (ATP-Competitive) | Binds to the ATP-binding site in the active kinase conformation. nih.govrsc.org | GNE-7915, LRRK2-IN-1 nih.gov | High potency. medchemexpress.commedchemexpress.com |
| Type II | Binds to and stabilizes an inactive kinase conformation. nih.govrsc.org | Rebastinib, Ponatinib nih.gov | Potentially higher selectivity. rsc.org |
| GTP-Binding Inhibition | Targets the GTPase (Roc) domain to allosterically modulate activity. portlandpress.comresearchgate.net | FX2149 researchgate.net | Avoids direct kinase inhibition side effects. portlandpress.com |
| Protein-Protein Interaction (PPI) Disruption | Prevents LRRK2 dimerization or binding to regulatory proteins. portlandpress.comresearchgate.net | Peptidomimetics researchgate.net | Highly specific targeting of LRRK2 complexes. portlandpress.com |
| Nanobodies | Small antibody fragments that bind allosterically to inhibit or modulate activity. biorxiv.orgpnas.org | Nb1, Nb6, Nb23 biorxiv.org | High specificity; may not induce some cellular phenotypes seen with small molecules. pnas.orgbiorxiv.org |
Refinement of Preclinical Models to Better Reflect LRRK2-Associated Pathobiology
A variety of preclinical models, from invertebrates like Drosophila melanogaster and C. elegans to rodents and non-human primates, have been instrumental in studying LRRK2 function and pathology. nih.govnih.gov GNE-7915 has been evaluated in rodent and cynomolgus monkey models, providing key insights into its pharmacokinetic and pharmacodynamic properties. nih.govapexbt.commdpi.comdovepress.com
Drosophila models have been particularly useful for genetic screens to identify components of LRRK2 signaling pathways and to study genetic interactions with other PD-related genes. nih.gov Rodent models, including LRRK2 knockout mice and transgenic mice expressing human LRRK2 mutations (e.g., G2019S), are essential for studying the in vivo effects of inhibitors and for preclinical testing. plos.orgnih.govmdpi.com For instance, GNE-7915 was shown to induce the dephosphorylation of LRRK2 in the brains of transgenic mice. apexbt.combertin-bioreagent.com
However, discrepancies exist between models and species, highlighting the need for continued refinement. nih.gov For example, some cellular changes observed in non-human primates and mice treated with LRRK2 inhibitors (thought to be on-target effects) underscore the importance of selecting appropriate models to predict human outcomes. dovepress.comreading.ac.uk Studies with GNE-7915 and other inhibitors in monkeys revealed changes in lung and kidney tissues, which were reversible but emphasize the need for careful long-term study. portlandpress.comdovepress.comreading.ac.uk
Future research will focus on developing preclinical models that more accurately recapitulate the progressive and age-dependent nature of Parkinson's disease. This includes the use of patient-derived induced pluripotent stem cells (iPSCs) to create neuronal cultures that carry specific LRRK2 mutations, allowing for inhibitor testing in a human genetic context. nih.govresearchgate.net Such models can be used to validate findings from animal studies and to investigate the specific cellular defects caused by mutant LRRK2, which can be rescued by inhibitors. researchgate.net The goal is to create models that not only validate the efficacy of compounds like GNE-7915 but also improve the prediction of their long-term effects in humans.
Advancing Tools for In Vivo LRRK2 Target Engagement and Pathway Analysis
A critical aspect of developing LRRK2 inhibitors for clinical use is the ability to measure whether the drug is engaging its target in the brain and modulating its activity. GNE-7915 has been a valuable tool in the development and validation of such biomarkers. apexbt.comdovepress.com
Current methods for assessing target engagement often rely on measuring the phosphorylation status of LRRK2 itself or its substrates. dovepress.com
pS935 LRRK2 : Inhibition of LRRK2 kinase activity leads to the dephosphorylation of serine 935 (S935). dovepress.com This is an indirect but reliable marker of inhibitor binding in both peripheral tissues and the central nervous system.
pS1292 LRRK2 : Serine 1292 is a bona fide autophosphorylation site, but its low level of phosphorylation can make it difficult to measure reliably in vivo. dovepress.combertin-bioreagent.com
Rab Proteins : A subset of Rab GTPases, such as Rab10, are direct substrates of LRRK2. dovepress.comsdbonline.org Measuring the phosphorylation of these substrates provides a direct readout of LRRK2 kinase activity inhibition.
While these biochemical markers are powerful, they typically require tissue or fluid samples. A major goal for future research is the development of non-invasive in vivo imaging techniques. Positron Emission Tomography (PET) is a promising modality for this purpose. The development of PET radiotracers that can bind to LRRK2 in the brain would allow for direct visualization and quantification of target engagement in living subjects. Potent, selective, and brain-penetrant inhibitors like GNE-7915 serve as essential starting points and reference compounds for the design and evaluation of these novel PET ligands. snmjournals.orgfrontiersin.orgnih.gov Early research has shown the potential for developing such tracers based on existing inhibitor scaffolds. snmjournals.org
| Tool/Method | Description | Application in LRRK2 Research | Role of GNE-7915 |
|---|---|---|---|
| Phospho-Biomarkers (e.g., pS935, pRab10) | Biochemical assays measuring the phosphorylation state of LRRK2 or its substrates in tissue or biofluids. dovepress.com | Provides a quantitative measure of kinase inhibition and target engagement in preclinical and clinical studies. dovepress.com | Used to demonstrate in vivo target engagement and validate the utility of these biomarkers. apexbt.comdovepress.com |
| PET Imaging | Non-invasive imaging technique using radiolabeled molecules (tracers) to visualize and measure biological processes in vivo. snmjournals.org | To directly visualize and quantify LRRK2 in the brain and confirm that therapeutic drugs are reaching and binding to their target. snmjournals.org | Serves as a structural template and reference compound for the development of novel LRRK2 PET tracers. snmjournals.orgfrontiersin.orgnih.gov |
| Advanced Preclinical Models (iPSCs) | Patient-derived stem cells differentiated into neurons carrying specific LRRK2 mutations. nih.govresearchgate.net | Allows for testing inhibitor efficacy and pathway analysis in a human genetic context. researchgate.net | Used as a tool compound to rescue disease-related phenotypes in these cellular models. researchgate.net |
Q & A
Q. What are the key biochemical and pharmacokinetic properties of GNE-7915 tosylate relevant to in vitro experimental design?
this compound exhibits a LRRK2 Ki of 1 nM and IC₅₀ of 9 nM, with high brain penetration and stability in human hepatocytes (CLint < 11 μL/min/mg) . Its molecular weight (443.40 g/mol) and LogP (estimated 3.5) contribute to passive diffusion across the blood-brain barrier. For in vitro assays, note its solubility in DMSO (>10 mM) and moderate 5-HT2B antagonism (IC₅₀ ~1 μM), which may require off-target controls .
Q. How does this compound achieve selectivity for LRRK2 over other kinases?
KinomeScan profiling (392 kinases) at 0.1 μM revealed >50% displacement for only 10 kinases, with >65% inhibition limited to LRRK2, TTK, and ALK . Structural optimization of the C-2′ methoxy/C-5′ fluoro substitution and R1 aminoalkyl group minimized off-target binding while maintaining LRRK2 potency . Always validate selectivity using orthogonal assays (e.g., DiscoverX KinomeScan) and include TTK/ALK controls in cellular studies .
Q. What are the critical considerations for validating LRRK2 inhibition in cellular assays using this compound?
- Use LRRK2-transfected HEK293 or BAC transgenic models expressing G2019S-LRRK2 to assess phosphorylation (e.g., pSer935 or pThr73 Rab10) .
- Account for 5-HT2B antagonism by including functional assays (e.g., calcium flux) at concentrations >1 μM .
- Confirm cellular permeability via parallel artificial membrane assays (PAMPA) and compare unbound intracellular concentrations to IC₅₀ .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro kinase selectivity profiles and observed off-target effects in vivo?
Example: While GNE-7915 shows >100-fold selectivity over 5-HT2B in kinase screens, in vivo studies reveal dose-dependent 5-HT2B antagonism due to high brain exposure . Mitigation strategies include:
- Profiling receptor panels (e.g., Cerep expanded brain panel) at 10 μM .
- Using conditional knockout models or co-administering selective 5-HT2B antagonists (e.g., SB-204741) to isolate LRRK2 effects .
Q. What methodological approaches are recommended for assessing brain penetration and target engagement in preclinical models?
- Calculate unbound brain-to-plasma ratios (Kp,uu) in rodents/non-human primates (NHPs) via microdialysis; GNE-7915 achieves Kp,uu >0.3 in NHPs .
- Use pharmacodynamic markers:
- pSer935-LRRK2 reduction in brain lysates (EC₅₀ = 9 nM) .
- pThr73 Rab10 inhibition in lung tissue (validated in NHPs at 30 mg/kg BID) .
- Monitor plasma exposure multiples (AUCunbound/IC₅₀ × time) to ensure >10× for sustained target coverage .
Q. How can researchers optimize dosing regimens to balance LRRK2 inhibition efficacy and pulmonary toxicity in rodent models?
- In mice, GNE-7915 induces reversible type II pneumocyte vacuolation at 300 mg/kg BID (unbound lung AUC/IC₅₀ = 2.5×) .
- Mitigation strategies:
- Titrate doses to maintain unbound AUC <2× IC₅₀.
- Implement weekly BAL fluid analysis and lung histopathology .
- Use intermittent dosing (e.g., 5 days on/2 days off) to allow recovery .
Q. What analytical strategies are effective in resolving contradictory data between biochemical and cellular LRRK2 inhibition assays?
- Discrepancies may arise from ATP concentration differences (biochemical assays use 1 mM ATP vs. cellular ~10 mM). Normalize data using Km adjustments .
- Apply mechanistic PK/PD modeling to reconcile in vitro IC₅₀ with in vivo EC₅₀, incorporating parameters like protein binding and tissue distribution .
Q. How should in vitro findings on 5-HT2B antagonism influence neuropharmacology study design?
- Screen for 5-HT2B-dependent phenotypes (e.g., neuronal excitability, synaptic plasticity) using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
